molecular formula C10H15N3O3 B1528380 tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate CAS No. 1206824-76-1

tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Cat. No.: B1528380
CAS No.: 1206824-76-1
M. Wt: 225.24 g/mol
InChI Key: NDPXBGQXFWYSOE-UHFFFAOYSA-N
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Description

tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate: is an organic compound with the molecular formula C10H15N3O3 and a molecular weight of 225.24 g/mol . It is characterized by the presence of a tert-butyl group, a carbamoyl group, and a pyrrole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-carbamoyl-1H-pyrrole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted products .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure can be modified to create derivatives that can act as probes or inhibitors in biological assays .

Medicine: In medicinal chemistry, this compound and its derivatives may be investigated for their potential therapeutic properties. They can be used in the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate is unique due to its specific combination of functional groups. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities that may not be observed in other similar compounds .

Properties

IUPAC Name

tert-butyl N-(2-carbamoylpyrrol-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)12-13-6-4-5-7(13)8(11)14/h4-6H,1-3H3,(H2,11,14)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPXBGQXFWYSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN1C=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate
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tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate
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tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate
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tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate
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tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate
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tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

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